6-phenoxyhexan-1-ol
Description
6-Phenoxyhexan-1-ol (hypothetical structure: HO-(CH₂)₅-O-C₆H₅) is a primary alcohol featuring a phenoxy group at the sixth carbon of a hexanol chain. Such compounds are often intermediates in organic synthesis, with applications in pharmaceuticals, polymers, and surfactants. This article compares this compound with analogs like 6-phenylhexan-1-ol, hexan-1-ol, and halogenated or unsaturated derivatives, focusing on molecular properties, toxicity, and reactivity.
Properties
IUPAC Name |
6-phenoxyhexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAAHYOKTFZJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485192 | |
| Record name | 1-Hexanol, 6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16654-54-9 | |
| Record name | 1-Hexanol, 6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
6-Phenoxyhexan-1-ol can be synthesized through the reaction of phenol and 1-hexanol in the presence of an acid catalyst. The reaction is typically carried out under reflux with constant stirring, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Phenoxyhexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Phenoxyhexan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-phenoxyhexan-1-ol involves its interaction with molecular targets and pathways. It exhibits antibacterial properties and is effective against certain strains of bacteria . Its antifungal and anti-inflammatory activities are attributed to its ability to inhibit specific enzymes and signaling pathways involved in inflammation and fungal growth.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences:
*Note: Specific data for this compound is inferred from structural analogs.
Biological Activity
6-Phenoxyhexan-1-ol is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
This compound is characterized by a phenoxy group attached to a hexan-1-ol chain. The synthesis typically involves nucleophilic substitution reactions, where phenolic compounds react with halogenated alkanes. For instance, one method involves the reaction of 4-phenylazophenol with 6-chloro-1-hexanol in the presence of potassium carbonate in DMF, leading to the desired product with a yield of approximately 51.9% .
Antimicrobial Properties
Research indicates that phenoxy compounds, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various microorganisms such as Escherichia coli and Staphylococcus aureus at higher concentrations . The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Cytotoxicity and Oxidative Stress
In vitro studies have demonstrated that this compound can induce oxidative stress in certain cell lines. For example, exposure to this compound has been linked to increased levels of malondialdehyde (a marker of lipid peroxidation) and decreased glutathione levels, suggesting a potential cytotoxic effect . The compound's ability to alter the mitotic index and increase chromosomal abnormalities further supports its cytotoxic profile.
Kinase Inhibition
Recent investigations into the kinase inhibitory activities of derivatives of this compound have revealed moderate inhibition against specific kinases such as sphingosine kinase 1 (SphK1). Compounds derived from this structure exhibited around 30% inhibition at a concentration of 10 µM, indicating potential applications in cancer therapeutics .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of phenoxyethanol derivatives showed that compounds similar to this compound were effective against a range of pathogens. The results indicated that increasing the concentration led to enhanced antimicrobial activity, which could be beneficial for developing new antiseptic formulations .
Case Study: Cytotoxic Effects on Cell Lines
Another significant study evaluated the cytotoxic effects of various phenoxy compounds, including this compound, on human cancer cell lines. The findings revealed that treatment with these compounds resulted in reduced cell viability and increased apoptotic markers, suggesting their potential use in targeted cancer therapies .
Data Summary
| Activity | Concentration | Effect |
|---|---|---|
| Antimicrobial | High | Effective against E. coli, S. aureus |
| Cytotoxicity | Varies | Increased oxidative stress markers |
| Kinase Inhibition | 10 µM | ~30% inhibition on SphK1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
